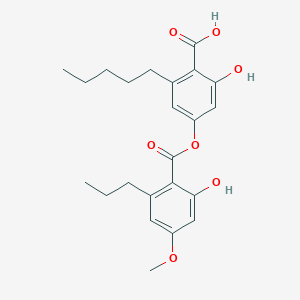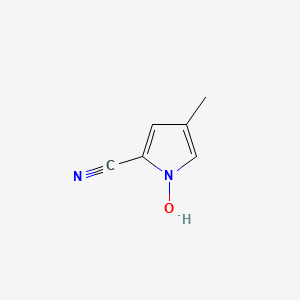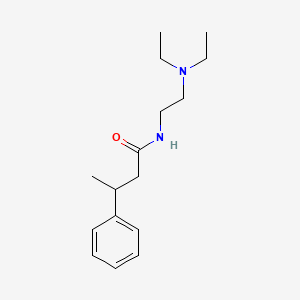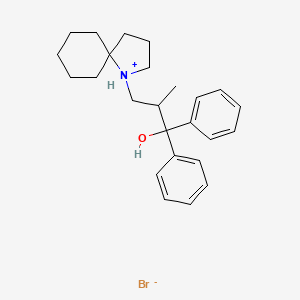
1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then subjected to further functionalization to introduce the beta-methyl-alpha,alpha-diphenyl- moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-oxo-1-oxa-8-azaspiro(4,5)decane
- 8-oxa-2-azaspiro(4,5)decane
- alpha,alpha-Diphenyl-beta-Methyl-1-Azaspiro(4,5)Decane
Uniqueness
1-Azaspiro(4,5)decane-1-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrobromide is unique due to its specific spirocyclic structure and the presence of the beta-methyl-alpha,alpha-diphenyl- moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
22794-21-4 |
|---|---|
Formule moléculaire |
C25H34BrNO |
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
3-(1-azoniaspiro[4.5]decan-1-yl)-2-methyl-1,1-diphenylpropan-1-ol;bromide |
InChI |
InChI=1S/C25H33NO.BrH/c1-21(20-26-19-11-18-24(26)16-9-4-10-17-24)25(27,22-12-5-2-6-13-22)23-14-7-3-8-15-23;/h2-3,5-8,12-15,21,27H,4,9-11,16-20H2,1H3;1H |
Clé InChI |
ADZBMMQSKSBNED-UHFFFAOYSA-N |
SMILES canonique |
CC(C[NH+]1CCCC12CCCCC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)

![Pentafluoro[1,1'-oxybis[ethane]]phosphorus](/img/structure/B13753505.png)
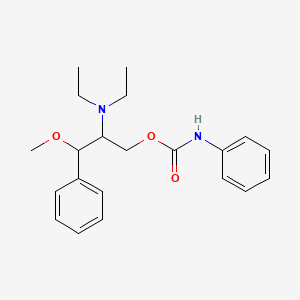
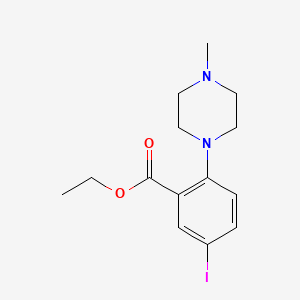
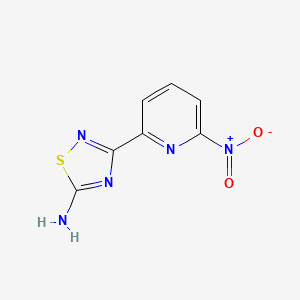

![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
